molecular formula C10H10O3 B2618285 Benzyl 2-oxopropanoate CAS No. 18854-19-8

Benzyl 2-oxopropanoate

Cat. No. B2618285
CAS RN: 18854-19-8
M. Wt: 178.187
InChI Key: CNNBRFOPQDCGFV-UHFFFAOYSA-N
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Description

Benzyl 2-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an ester of benzyl alcohol and pyruvic acid, and its chemical formula is C10H10O4.

Scientific Research Applications

Synthesis and Protein-Tyrosine Kinase Inhibition

Benzyl 2-oxopropanoate derivatives play a significant role in the synthesis of various compounds with biological activities. For instance, in a study by Cushman et al. (1991), derivatives of this compound were utilized in the synthesis of flavonoid analogues. These analogues exhibited potent inhibitory activities against protein-tyrosine kinase, an enzyme vital in lymphocyte activation, highlighting their potential in developing treatments for diseases involving abnormal lymphocyte activities (Cushman et al., 1991).

Photocyclization and Synthesis of Benzo[a]carbazoles

Benzyl 2-oxopropanoate derivatives are also utilized in photocyclization processes. Li et al. (2015) described using these derivatives in the synthesis of benzo[a]carbazoles, a class of compounds with various pharmaceutical applications. The process involved oxidative photocyclization, showcasing the versatility of benzyl 2-oxopropanoate derivatives in organic synthesis (Li et al., 2015).

Anti-Inflammatory Agent Synthesis

In the field of anti-inflammatory agents, benzyl 2-oxopropanoate derivatives have been used in the synthesis of novel compounds. Xiao et al. (2018) developed 2-benzylidene-1-indanone derivatives as potential treatments for acute lung injury. Their research underscores the utility of benzyl 2-oxopropanoate derivatives in creating new anti-inflammatory medications (Xiao et al., 2018).

Solvent Dependent Photochemical Reactions

Saito et al. (1998) investigated the photochemical reactions of benzyl 2-oxopropanoate derivatives, demonstrating their reactivity in different solvents. This study provides insights into the diverse chemical behaviors of these compounds under various conditions, important for their application in synthetic chemistry (Saito et al., 1998).

Application in Cancer Treatment

Benzyl isothiocyanate, a derivative of benzyl 2-oxopropanoate, has been studied for its potential in treating cancer. Huang et al. (2012) found that it induces apoptosis in human melanoma cells, pointing to its potential as a therapeutic agent in oncology (Huang et al., 2012).

Photocyclization to 2-Aminocyclopropanols

Weigel et al. (1997) explored the photocyclization of β-aminopropiophenones, which are related to benzyl 2-oxopropanoate, to form 2-aminocyclopropanols. This research contributes to understanding the photochemical properties of these compounds, relevant in the synthesis of complex organic molecules (Weigel et al., 1997).

Cardiotropic Drug Development

In the pharmaceutical industry, benzyl 2-oxopropanoate derivatives have been investigated for cardiotropic drug development. Ivkin and Karpov (2022) conducted a preclinical study on a derivative showing a pronounced cardiotropic effect and a positive safety profile, underscoring its potential in cardiology (Ivkin & Karpov, 2022).

Synthesis of Metabotropic Glutamate Receptor Modulators

In neuroscience research, derivatives of benzyl 2-oxopropanoate have been used in synthesizing negative allosteric modulators of metabotropic glutamate receptors, which are important in treating neurological disorders. Dhanya et al. (2018) highlighted the synthesis of these compounds using a combination of flow and batch mode processes (Dhanya et al., 2018).

properties

IUPAC Name

benzyl 2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNBRFOPQDCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxopropanoate

Synthesis routes and methods

Procedure details

A stirred solution of 25 mL (147.5 mmole) of benzyl methacrylate in 500 mL of dichloromethane and 125 mL of methanol was cooled to −78° C. and ozonized until the solution was pale blue, indicating excess ozone. The solution was purged with nitrogen until the blue color of ozone had dissipated, and then 14.1 mL (192 mmole, 1.3 equivalents) of dimethyl sulfide was added rapidly dropwise under nitrogen. After stirring for one hour more at −78° C. the solution was removed from the cold bath and allowed to stir at room temperature for 3 hours. The solution may be stored overnight in the freezer at this point. Volatiles were removed on the rotary evaporator at 40° C. and the residue was taken up in 100 mL of dichloromethane and washed with 100 mL of water to remove dimethyl sulfoxide. The water layer was back extracted with a small volume of dichloromethane. The combined organics were washed with water in this fashion twice more. The final organic layer was filtered through cotton, concentrated on the rotary evaporator, and high-vacuum dried leaving an essentially quantitative yield of benzyl pyruvate as a colorless liquid. A small amount of formaldehyde methyl hemiacetal and/or the methyl hemiacetal of benzyl pyruvate may be present but do not interfere in the next step.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Three

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